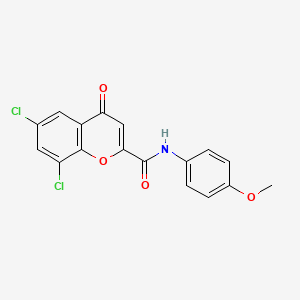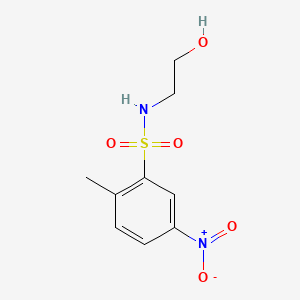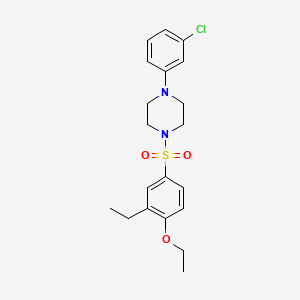![molecular formula C16H31NO2 B12195674 1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol CAS No. 20041-48-9](/img/structure/B12195674.png)
1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its bicyclic structure, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- typically involves multiple steps. One common method includes the reaction of 2-propanol with isopropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with a bicyclic compound, such as camphor, under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency and yield, with careful control of temperature, pressure, and reaction time. Industrial methods may also include purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-: This compound has a similar structure but with a naphthalene group instead of a bicyclic group.
2-Amino-2-methyl-1-propanol: Another related compound with different functional groups and properties.
Uniqueness
The uniqueness of 2-Propanol, 1-[(1-methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]- lies in its bicyclic structure, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
20041-48-9 |
|---|---|
Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol |
InChI |
InChI=1S/C16H31NO2/c1-11(2)17-9-13(18)10-19-14-8-12-6-7-16(14,5)15(12,3)4/h11-14,17-18H,6-10H2,1-5H3 |
InChI Key |
MWWCDBJWUWLZES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1CC2CCC1(C2(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12195593.png)
![2-[4-(4-Bromophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B12195599.png)
![1-Benzofuran-2-yl[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12195600.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12195605.png)



![5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo-](/img/structure/B12195627.png)
![2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12195630.png)

![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12195636.png)
![N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12195642.png)


